molecular formula C19H21FN4OS B2675175 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide CAS No. 941901-09-3

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide

Cat. No. B2675175
CAS RN: 941901-09-3
M. Wt: 372.46
InChI Key: SRBYKIOHQHGALR-UHFFFAOYSA-N
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Description

“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C18H15FN4O2S2 and a molecular weight of 402.46. It is a derivative of thiazolo[3,2-b][1,2,4]triazole .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This efficient and straightforward methodology has been implemented with excellent yields .

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, particularly its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have explored these compounds as potential candidates for anticancer drugs. Their structural similarity to purine allows for effective binding to biological targets, making them promising scaffolds for drug design.

Structural Insights

Crystal structures of 2-(arylmethylidene)[1,3]thiazolo­[3,2-a]pyrimidines provide valuable insights into their three-dimensional arrangement. Understanding their conformations aids in predicting their interactions with biological targets.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c20-15-8-4-7-14(11-15)17-22-19-24(23-17)16(12-26-19)9-10-21-18(25)13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYKIOHQHGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide

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